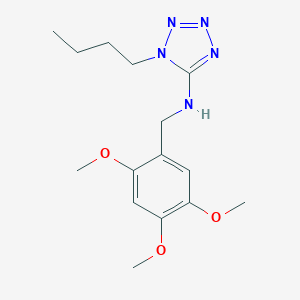
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is a synthetic organic compound that features a tetraazole ring and a trimethoxybenzyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine typically involves the formation of the tetraazole ring followed by the introduction of the trimethoxybenzyl group. Common synthetic routes may include:
Cyclization reactions: to form the tetraazole ring from appropriate precursors.
N-alkylation: reactions to introduce the butyl group.
N-arylation: reactions to attach the trimethoxybenzyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the tetraazole ring under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the tetraazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Chemical Biology: Use as a probe to study specific biological pathways or targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine would depend on its specific biological activity. Generally, it could involve:
Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids.
Modulation of biological pathways: Affecting signaling pathways, gene expression, or metabolic processes.
Interaction with cellular components: Such as membranes, proteins, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxyphenyl)amine: Similar structure but with a phenyl group instead of a benzyl group.
N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxybenzyl)acetamide: Similar structure but with an acetamide group.
Uniqueness
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is unique due to the combination of the tetraazole ring and the trimethoxybenzyl group, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.
Eigenschaften
CAS-Nummer |
723754-23-2 |
|---|---|
Molekularformel |
C15H23N5O3 |
Molekulargewicht |
321.37g/mol |
IUPAC-Name |
1-butyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C15H23N5O3/c1-5-6-7-20-15(17-18-19-20)16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9H,5-7,10H2,1-4H3,(H,16,17,19) |
InChI-Schlüssel |
GCBUCXMXANWVSU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471324.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B471325.png)
![2-chloro-N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471326.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B471334.png)
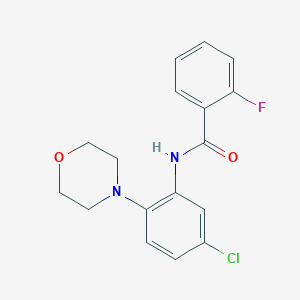
![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B471399.png)
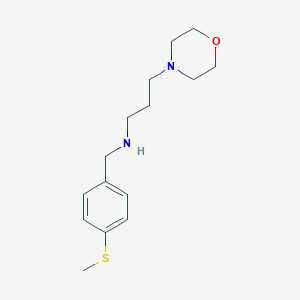
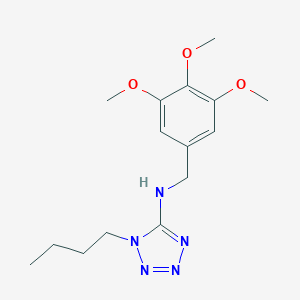
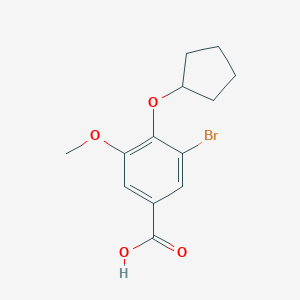
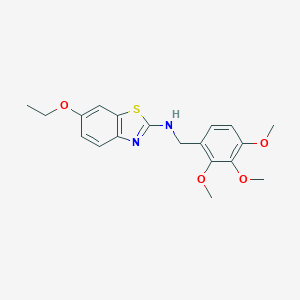
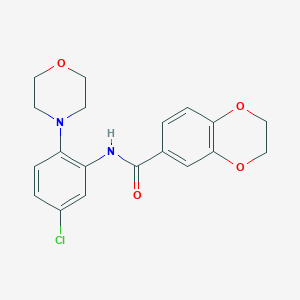
![2-ethylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B471440.png)
![3-(2-methylprop-2-enyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B471441.png)
